An In-depth Technical Guide to Methyl 2-oxotetrahydrofuran-3-carboxylate
An In-depth Technical Guide to Methyl 2-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-oxotetrahydrofuran-3-carboxylate, a versatile heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer practical insights into its synthesis, reactivity, and applications, grounded in established chemical principles.
Core Identification and Physicochemical Properties
Methyl 2-oxotetrahydrofuran-3-carboxylate, a γ-butyrolactone derivative, is a key intermediate in the synthesis of more complex molecular architectures. Its unique structural features, including a lactone ring and a β-keto ester moiety, impart a rich and varied reactivity profile.
CAS Number: [1]
Molecular Formula: C₆H₈O₄[1]
Molecular Weight: 144.13 g/mol
Physicochemical Data
For ease of reference, the key physicochemical properties of Methyl 2-oxotetrahydrofuran-3-carboxylate are summarized in the table below. This data is essential for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 266.1 °C at 760 mmHg | |
| Density | 1.265 g/cm³ | |
| Flash Point | 138.5 °C | |
| Refractive Index | 1.459 | |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [1] |
Synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate: A Proposed Protocol
While multiple synthetic routes to substituted γ-butyrolactones exist, a common and effective strategy involves the condensation of a malonate ester with an epoxide. The following protocol is a proposed, detailed methodology for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate, based on established chemical principles and analogous reactions.[1]
Reaction Principle
The synthesis proceeds via a base-catalyzed ring-opening of an epoxide by a malonate nucleophile, followed by an intramolecular cyclization to form the lactone ring. The choice of base and solvent is critical to favor the desired reaction pathway and minimize side products.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate.
Step-by-Step Protocol
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Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Malonate: Add dimethyl malonate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Epoxide Addition: To the resulting solution of the sodium salt of dimethyl malonate, add glycidyl methyl ether (1.0 equivalent) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 2-oxotetrahydrofuran-3-carboxylate.
Chemical Reactivity and Synthetic Applications
The reactivity of Methyl 2-oxotetrahydrofuran-3-carboxylate is dominated by the interplay between the lactone and the β-keto ester functionalities. This dual reactivity makes it a valuable precursor for a variety of heterocyclic compounds.
Nucleophilic Acyl Substitution
The ester group can undergo nucleophilic acyl substitution with various nucleophiles, such as amines and alcohols, to yield amides and other esters, respectively.[2][3] The reaction is typically catalyzed by either acid or base.
Decarboxylation
As a β-keto ester, Methyl 2-oxotetrahydrofuran-3-carboxylate can undergo decarboxylation upon heating, particularly under acidic or basic conditions, to yield α-methyl-γ-butyrolactone.[4][5] This reaction proceeds through the formation of an enol or enolate intermediate.[5]
Alkylation
The α-carbon, situated between two carbonyl groups, is acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate can then be alkylated with a variety of electrophiles, allowing for the introduction of diverse substituents at the 3-position.
Role in Drug Discovery
This compound has been identified as a synthetic intermediate that can activate the PI3K pathway. The PI3K pathway is a critical signaling pathway in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. This suggests that derivatives of Methyl 2-oxotetrahydrofuran-3-carboxylate could be explored as potential anticancer agents.
Spectroscopic Characterization
The identity and purity of Methyl 2-oxotetrahydrofuran-3-carboxylate are confirmed through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the proton at the 3-position (a triplet), and the two methylene groups of the tetrahydrofuran ring (multiplets).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (lactone and ester), the methoxy carbon, and the three carbons of the tetrahydrofuran ring.[6]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit strong absorption bands characteristic of the carbonyl groups. The lactone carbonyl will typically absorb at a higher frequency (around 1770 cm⁻¹) than the ester carbonyl (around 1740 cm⁻¹).[6]
Safety and Handling
Methyl 2-oxotetrahydrofuran-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H227: Combustible liquid.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
Methyl 2-oxotetrahydrofuran-3-carboxylate is a valuable and versatile building block for organic synthesis. Its rich reactivity, stemming from the presence of both a lactone and a β-keto ester, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its properties, a proposed synthetic protocol, and an exploration of its reactivity and applications, offering a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
-
Wikipedia. (2023, December 2). Decarboxylation. Retrieved from [Link]
- Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1625–1626.
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Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Reactions of methyl 2-aryl-2H-azirine-3-carboxylates with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (1), 196-200.
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NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. In Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews. Retrieved from [Link]
Sources
- 1. wise.fau.edu [wise.fau.edu]
- 2. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]




